molecular formula C5H16N2O10P2 B1354230 唑来膦酸三水合物 CAS No. 904894-54-8

唑来膦酸三水合物

货号 B1354230
CAS 编号: 904894-54-8
分子量: 326.14 g/mol
InChI 键: DDLVWJKPGCPJKJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Zoledronic acid trihydrate, also known as 1-Hydroxy-2-(1H-iMidazol-1-yl)ethylidene]-bisphosphonic Acid Trihydrate or 2-(IMidazol-1-yl)-1-hydroxyethane-1,1-diphosphonic Acid Trihydrate , is a generic medicine developed to be the same as a medicine that has already been authorised . It is used for the prevention of skeletal-related events and treatment of tumour-induced hypercalcaemia .


Synthesis Analysis

The chemical synthesis of zoledronic acid has been directed to the preparation of the monohydrate substance . A method has been developed and validated for analysis of zoledronic acid and its related substances by ion-pair reversed-phase high performance liquid chromatography with evaporative light scattering detection .


Molecular Structure Analysis

The monoclinic and triclinic conformations of Zoledronic acid in the gas and aqueous phases were optimized at the B3LYP/6-311++G** level . The polarizable continuum model (PCM) was employed to study the solvent effect on structures and properties .


Chemical Reactions Analysis

Zoledronic acid is a nitrogen-containing bisphosphonate agent that suppresses farnesyl diphosphate synthase, inhibiting bone resorption and bone remodeling activity . It forms complexes with calcium ions present in body fluids, decreasing its bioavailability .


Physical And Chemical Properties Analysis

Zoledronic acid is a white crystalline powder . Due to its chemical nature, its chromatographic separation is challenging. Since bisphosphonates contain two phosphoric acid groups, they are ionic and highly polar .

科学研究应用

固态形式和多态性

唑来膦酸是一种用于治疗骨疾病的双膦酸盐,其水合物中表现出有趣的多态性。使用差示扫描量热法(DSC)、热重分析(TG)和X射线衍射(XRD)的研究揭示了唑来膦酸的不同水合物形式,包括具有独特晶体结构的三水合物形式。这些形式表现出不同的热行为,表明在高湿度条件下具有不同的稳定性(Ruscica et al., 2010)

抗血管生成作用

唑来膦酸表现出有效的抗血管生成特性,这对于治疗恶性骨病具有重要意义。它抑制人内皮细胞的增殖并影响其粘附和迁移。此外,它有效地减少了培养的主动脉环中的血管芽生和体内血管生成模型,表明在具有血管生成成分的疾病中具有潜在的治疗用途(Wood et al., 2002)

骨质疏松症治疗中的骨材料特性

在患有骨质疏松症的绝经后妇女中,唑来膦酸显着影响骨材料特性。使用拉曼微光谱对骨活检进行的一项研究表明,唑来膦酸治疗增加了矿物质/基质比率,并产生了表明年轻骨骼的矿物质微晶。这表明对骨基质形成有影响,有助于其抗骨折功效(Gamsjaeger et al., 2011)

高剂量给药中的肾脏效应

在接受高剂量唑来膦酸的癌症患者中,已经观察到肾脏效应,例如急性肾小管坏死。一项研究探讨了唑来膦酸如何被肾小管细胞内化,发现它是通过液相内吞作用摄取的。高剂量下的这种细胞积累可能解释了在一些患者中看到的肾脏并发症(Verhulst et al., 2015)

癌症治疗中的潜力

唑来膦酸作为癌症治疗的辅助治疗显示出前景。一项评估其在乳腺癌患者中应用的系统评价和荟萃分析发现,总体生存率显着提高,骨折事件减少。它在预防早期乳腺癌疾病复发方面的有效性突出了其在辅助化疗中的潜在作用(Huang et al., 2012)

安全和危害

Zoledronic acid may damage fertility or the unborn child . Common adverse effects include nausea, vomiting, gastrointestinal irritation, fatigue, decreased red blood cell count (anemia), constipation, fever, shortness of breath (dyspnea), and bone pain . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

未来方向

Zoledronic acid is indicated to treat hypercalcemia of malignancy, multiple myeloma, bone metastases from solid tumors, osteoporosis in men and postmenopausal women, glucocorticoid induced osteoporosis, and Paget’s disease of bone in men and women . It is also indicated for the prevention of osteoporosis in postmenopausal women and glucocorticoid induced osteoporosis .

属性

IUPAC Name

(1-hydroxy-2-imidazol-1-yl-1-phosphonoethyl)phosphonic acid;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O7P2.3H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);3*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLVWJKPGCPJKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16N2O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zoledronic acid trihydrate

CAS RN

904894-54-8
Record name Zoledronic acid trihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0904894548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZOLEDRONIC ACID TRIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1X5LD5UCA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zoledronic acid trihydrate
Reactant of Route 2
Reactant of Route 2
Zoledronic acid trihydrate
Reactant of Route 3
Reactant of Route 3
Zoledronic acid trihydrate
Reactant of Route 4
Reactant of Route 4
Zoledronic acid trihydrate
Reactant of Route 5
Zoledronic acid trihydrate
Reactant of Route 6
Zoledronic acid trihydrate

Citations

For This Compound
6
Citations
VV Chernyshev, SV Shkavrov… - … Section C: Crystal …, 2013 - scripts.iucr.org
… The geometric parameters for the restraints were taken from the crystal structure of zoledronic acid trihydrate (Ruscica et al., 2010) and the strength of the restraints was a function of …
Number of citations: 11 scripts.iucr.org
B Sridhar, K Ravikumar - Acta Crystallographica Section C: Crystal …, 2011 - scripts.iucr.org
The asymmetric unit of the title compound [systematic name: 4-amino-2-oxo-2,3-dihydropyrimidin-1-ium 1-hydroxy-2-(1H,3H-imidazol-3-ium-1-yl)ethylidenediphosphonate trihydrate], …
Number of citations: 10 scripts.iucr.org
MR Davison, L Lyardet, M Preliasco… - Journal of …, 2020 - Wiley Online Library
Background Bisphosphonate (BP)‐related osteonecrosis of the jaw (BRONJ) and dental implant failure are two negative side effects of chronic aminoBP treatment. Methods Eleven …
Number of citations: 12 aap.onlinelibrary.wiley.com
M Vassaki, S Lazarou, P Turhanen… - Molecules, 2022 - mdpi.com
… The “free” forms include two polymorphs (moniclinic and triclinic) of anhydrous zoledronic acid [12], zoledronic acid monohydrate [14], and zoledronic acid trihydrate [15,16]. The organic …
Number of citations: 5 www.mdpi.com
V Luca, JV Hanna - Hydrometallurgy, 2015 - Elsevier
… P MAS NMR spectra from (a) zoledronic acid trihydrate, (b) ZrZ-0.8, (c) ZrZ-0.7, and (d) ZrZ-0.6. All data were acquired using a single pulse (Bloch decay) experiment with ν 0 …
Number of citations: 22 www.sciencedirect.com
KY Lin - 2019 - ir.lib.ncu.edu.tw
… behaviors of zoledronic acid trihydrate on hydroxyapatite by … We also aimed to zoledronic acid trihydrate, which is the stable … Effects of initial zoledronic acid trihydrate concentration, …
Number of citations: 2 ir.lib.ncu.edu.tw

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。